N-(3-Chlorobenzyl) Substitution as a Key Synthetic Intermediate for Bioactive 5-Azaphthalimide Libraries
The 3-chlorobenzyl group serves as a versatile synthetic handle enabling further functionalization at the chlorine position via cross-coupling, while the imide core supports N-alkylation and ring-modification chemistry [1]. Unlike the unsubstituted core (CAS 4664-01-1, MW 162.15), which requires initial N-functionalization, or the parent 2-benzyl analog (CAS 18205-25-9, MW 238.24), which lacks halogen-directed reactivity, this compound enters SAR libraries at an advanced intermediate stage with a pre-installed electronically tuned aromatic ring .
| Evidence Dimension | Synthetic Versatility (number of accessible diversification points) |
|---|---|
| Target Compound Data | Pre-installed meta-chlorobenzyl group; 2 functional handles (imide NH deprotonation and aryl-Cl cross-coupling); MW 272.69 |
| Comparator Or Baseline | Unsubstituted core (CAS 4664-01-1): 0 pre-installed substituents, MW 162.15; 2-Benzyl analog (CAS 18205-25-9): benzyl group only, no halogen handle, MW 238.24 |
| Quantified Difference | Target compound provides 1 additional diversification vector (aryl chloride) vs. 2-benzyl analog and 2 additional vectors vs. unsubstituted core |
| Conditions | Standard organic synthesis conditions; cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) applicable to aryl chlorides |
Why This Matters
For medicinal chemistry procurement, a pre-functionalized building block with orthogonal reactive handles reduces synthetic step count by 2–3 steps versus starting from the core, accelerating SAR exploration in drug discovery timelines.
- [1] LAUSR. Synthesis of pyrrolo[3,4-c]pyridine-1,3-dione (5-azaphthalimide) derivatives (Review). https://lausr.org/ (accessed 2026-04-29). View Source
